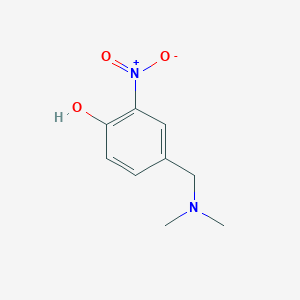

4-Dimethylaminomethyl-2-nitro-phenol

概要

説明

4-Dimethylaminomethyl-2-nitro-phenol is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a dimethylaminomethyl group and a nitro group attached to a phenol ring, giving it unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylaminomethyl-2-nitro-phenol typically involves the reductive N-methylation of nitro compounds. This process is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive N-methylation processes, utilizing cost-effective and readily available nitro compounds as raw material feedstocks. The process typically includes sequential hydrogenation and methylation steps, which are optimized for high yield and purity .

化学反応の分析

Types of Reactions

4-Dimethylaminomethyl-2-nitro-phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using powerful reducing agents like sodium borohydride, which selectively reduces different functional groups without affecting reducible substituents such as nitro and chloride.

Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, various methylating agents for N-methylation, and catalysts like LiAlH4 and NaBH4 for the preparation of secondary amines .

Major Products Formed

The major products formed from these reactions include secondary amines, azo dyes, and dithiocarbamates, which are important in various industrial applications .

科学的研究の応用

4-Dimethylaminomethyl-2-nitro-phenol has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the synthesis of antidepressants and analgesics.

Industry: Utilized in the production of high-performance materials, such as optoelectronic devices and fluorescent materials.

作用機序

The mechanism of action of 4-Dimethylaminomethyl-2-nitro-phenol involves its interaction with molecular targets and pathways. The compound’s dimethylaminomethyl group acts as a strong nucleophile, enabling it to participate in various catalytic processes. Additionally, the nitro group can undergo reduction to form amino derivatives, which can further interact with biological molecules .

類似化合物との比較

4-Dimethylaminomethyl-2-nitro-phenol can be compared with other similar compounds, such as:

4-Methoxyphenylaminomethyl-N,N-dimethylaniline: Similar in structure but with a methoxy group instead of a nitro group.

2-Methoxy-5-phenylaminomethylphenol: Contains a methoxy group and a phenylaminomethyl group, differing in the position and type of substituents.

These comparisons highlight the unique properties of this compound, particularly its strong nucleophilic and catalytic activities due to the presence of the dimethylaminomethyl and nitro groups.

生物活性

4-Dimethylaminomethyl-2-nitro-phenol (commonly referred to as DMNP) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with DMNP.

Chemical Structure and Properties

DMNP is characterized by its nitro and dimethylamino functional groups, which significantly influence its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 196.20 g/mol. The presence of the nitro group can enhance the compound's electrophilicity, which may facilitate interactions with various biological macromolecules.

Mechanisms of Biological Activity

The biological activity of DMNP can be attributed to several mechanisms:

- Enzyme Inhibition : DMNP has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can alter metabolic pathways within cells, leading to various physiological effects.

- Receptor Binding : The compound may bind to certain receptors in the body, influencing signal transduction pathways. This binding can modulate cellular responses and affect physiological functions.

- Oxidative Stress Induction : The nitro group in DMNP may contribute to oxidative stress by generating reactive oxygen species (ROS) upon metabolic activation. This can lead to cellular damage and inflammation.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Research : A study demonstrated that DMNP exhibits significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Antimicrobial Properties : Research has shown that DMNP possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

- Enzyme Interaction Studies : Investigations into the interaction between DMNP and cytochrome P450 enzymes revealed that DMNP acts as a competitive inhibitor, affecting drug metabolism and potentially leading to drug-drug interactions .

Toxicological Considerations

While the biological activities of DMNP are promising, it is essential to consider its toxicological profile. Studies have indicated potential hepatotoxicity and nephrotoxicity at high concentrations, necessitating further research into its safety margins for therapeutic applications .

特性

IUPAC Name |

4-[(dimethylamino)methyl]-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)6-7-3-4-9(12)8(5-7)11(13)14/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKHMNWUBNPPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。